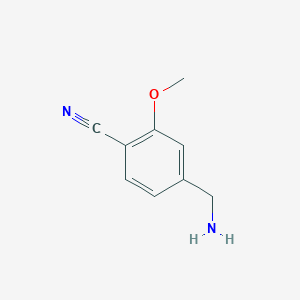

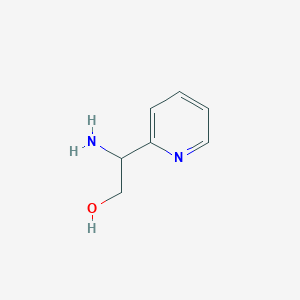

4-(Aminomethyl)-2-methoxybenzonitrile

Descripción general

Descripción

4-(Aminomethyl)-2-methoxybenzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves a methoxyphenyl group, which is also present in 4-(Aminomethyl)-2-methoxybenzonitrile . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid involves a methoxy group and an amino group, similar to the target compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the four-component catalyst-free reaction in water to create a combinatorial library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another example is the three-component synthesis of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine using malononitrile, 4-methoxybenzaldehyde, and piperidine . These methods could potentially be adapted for the synthesis of 4-(Aminomethyl)-2-methoxybenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Aminomethyl)-2-methoxybenzonitrile has been characterized using various techniques. For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . The crystal packing of 4-aminobenzonitriles has been studied, revealing the pyramidal character of the amino group and its orientation with respect to the phenyl ring .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of Schiff bases through the reaction of amines with aldehydes, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Additionally, the acetylation and formylation reactions have been used to modify the structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . These reactions could be relevant for further functionalization of 4-(Aminomethyl)-2-methoxybenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(Aminomethyl)-2-methoxybenzonitrile can be inferred from the literature. For instance, the solubility of these compounds in water and their melting points can be affected by the presence of methoxy and amino groups . The crystal structure analysis provides insight into the molecular conformation and intermolecular interactions, which are important for understanding the compound's stability and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Material Science

4-(Aminomethyl)-2-methoxybenzonitrile and its derivatives have been utilized in various synthetic pathways, including the synthesis of 2-amino-4-quinazolinones, which are potentially valuable in material science and pharmaceuticals. A novel route involving the substitution of difluoro-4-methoxybenzonitrile followed by hydrolysis and condensation was outlined to create these derivatives (Fray et al., 2006).

The study of electronic structures of organic dye sensitizers, including 4-methoxybenzonitrile, is crucial for the development of dye-sensitized solar cells. Density Functional Theory (DFT) and Time Dependent DFT were applied to understand the interfacial electron transfer between the semiconductor electrode and the dye, which is pivotal for improving solar cell efficiencies (Prakasam et al., 2013).

Novel heterocyclic compounds synthesized from 4-methoxybenzonitrile have exhibited promising spectrofluorometric properties and potential antibacterial activities. These findings underscore the compound's versatility in the development of functional materials and antibacterial agents (Khan, 2017).

Biological Research and Pharmacology

Certain benzonitrile derivatives, including 4-methoxybenzonitrile, have been identified as inhibitors of the enzyme tyrosinase, which is significant in the field of dermatology and pigment disorder treatments. The study of these inhibitors helps in understanding and developing treatments for conditions like hyperpigmentation (Nihei & Kubo, 2019).

A family of iron(II)-cyclopentadienyl compounds, synthesized using 4-aminobenzonitrile, displayed strong activity against colorectal and triple-negative breast cancer cells. This discovery is significant for cancer research, providing insights into potential treatments and the role of nitrile-based ligands in anticancer activity (Pilon et al., 2020).

Physical Chemistry

- The study of intramolecular charge transfer in 4-aminobenzonitrile has provided insights into radiationless decay processes and electronic state transitions, which are fundamental in understanding molecular behavior and designing molecular devices (Castro et al., 2018).

Safety And Hazards

This would involve discussing the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

Direcciones Futuras

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.

Propiedades

IUPAC Name |

4-(aminomethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJRWUOXUGLZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286710 | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-2-methoxybenzonitrile | |

CAS RN |

182287-70-3 | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182287-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)